
1-(4-氨基哌啶-1-基)-3-甲基戊烷-1-酮
描述
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry. In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structures. For example, (4-aminopiperidin-1-yl)phenylmethanone has a density of 1.1±0.1 g/cm3, a boiling point of 355.5±35.0 °C at 760 mmHg, and a molar refractivity of 59.8±0.3 cm3 .
科学研究应用
药物设计与合成
哌啶类化合物在制药行业中起着重要作用。 它们的衍生物存在于二十多种药物类别中,以及生物碱 . 开发快速且经济高效的取代哌啶类化合物合成方法是现代有机化学的重要任务 .
生物学和药理学活性
哌啶类化合物及其衍生物已显示出广泛的生物学和药理学活性 . 最近的科学文献报道了含有哌啶基的潜在药物的发现和生物学评估的最新科学进展 .
各种哌啶衍生物的合成
最近的科学文献总结了导致形成各种哌啶衍生物的分子内和分子间反应:取代哌啶、螺哌啶、缩合哌啶和哌啶酮 .
抗结核药物
哌啶衍生物已被用于设计和合成有效的抗结核药物 . 例如,设计、合成并评估了一系列新型取代的-N-(6-(4-(吡嗪-2-羰基)哌嗪/高哌嗪-1-基)吡啶-3-基)苯甲酰胺衍生物,以测试其对结核分枝杆菌H37Ra的抗结核活性 .
环胺的合成
哌啶合成是生产环胺的关键方法 . 以良好至优异的产率合成了多种五元、六元和七元环胺 .
对映选择性合成
作用机制
Target of Action
It is known that piperidine derivatives, which include 1-(4-aminopiperidin-1-yl)-3-methylpentan-1-one, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
Piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Result of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities .
Action Environment
It is known that the efficacy of piperidine derivatives can be influenced by various factors, including the conditions under which they are synthesized and administered .
安全和危害
未来方向
Piperidine derivatives continue to be a focus of research due to their wide range of biological activities. The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
生化分析
Cellular Effects
The effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell growth and metabolism . By inhibiting protein kinase B, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one can alter gene expression and cellular metabolism, leading to changes in cell function. For example, in cancer cells, this compound can reduce cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapies.
Molecular Mechanism
The molecular mechanism of action of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one involves its binding interactions with biomolecules. This compound binds to the active site of protein kinase B, preventing its phosphorylation and subsequent activation . This inhibition disrupts the PI3K-Akt signaling pathway, leading to decreased cell survival and proliferation. Additionally, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one may interact with other proteins and enzymes involved in cell cycle regulation and apoptosis, further contributing to its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one can lead to cumulative effects on cellular function, including sustained inhibition of protein kinase B and alterations in gene expression. These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the compound can provide insights into its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit protein kinase B activity without causing significant toxicity . At higher doses, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . This compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion into various metabolites. These metabolites can then be excreted through the kidneys. The interaction of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one with metabolic enzymes can affect metabolic flux and alter the levels of other metabolites in the body.
Transport and Distribution
The transport and distribution of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross cell membranes and accumulate in various tissues, including the liver and kidneys. The distribution of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one is influenced by its lipophilicity, which allows it to interact with lipid membranes and intracellular compartments.
Subcellular Localization
The subcellular localization of 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with protein kinase B and other cytoplasmic proteins . Additionally, 1-(4-Aminopiperidin-1-yl)-3-methylpentan-1-one may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria, where it can exert additional effects on cellular function.
属性
IUPAC Name |
1-(4-aminopiperidin-1-yl)-3-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-3-9(2)8-11(14)13-6-4-10(12)5-7-13/h9-10H,3-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZSCDSWFLDBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)N1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




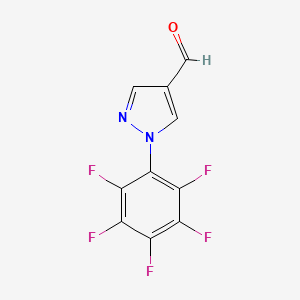
![6,8-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474050.png)

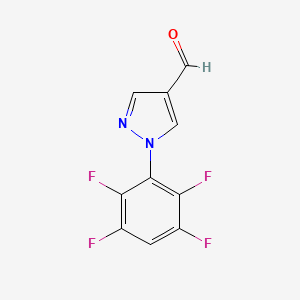
![Tert-butyl 1-methyl-9-oxo-1,4-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1474059.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)
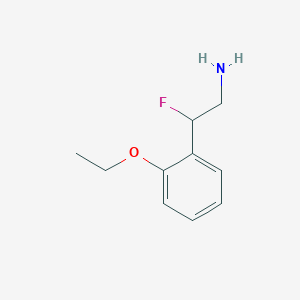

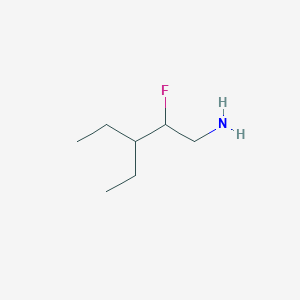
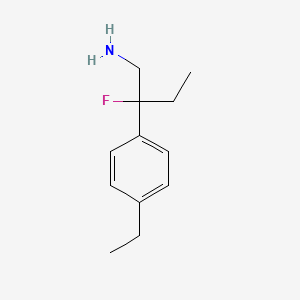
![[4-(3,5-Dimethoxyphenoxy)phenyl]methanamine hydrochloride](/img/structure/B1474065.png)

